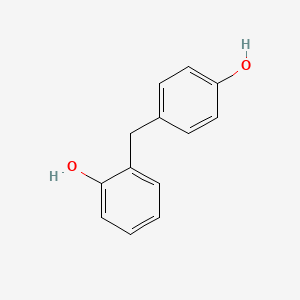

2,4'-Dihydroxydiphenylmethane

Description

Propriétés

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNPXCISNPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044890 | |

| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-03-0 | |

| Record name | 2,4′-Dihydroxydiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dihydroxydiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX5YMK20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism

The synthesis begins with protonation of formaldehyde by an inorganic polyprotic acid (e.g., H₂SO₄), forming a reactive methylene oxonium ion. This electrophile attacks the ortho and para positions of phenol, yielding dihydroxydiphenylmethane isomers. The 2,4'-isomer forms preferentially when steric and electronic factors disfavor para-para coupling.

Optimization of Reaction Conditions

Critical parameters include:

-

Catalyst concentration : 0.5–2.0 wt% H₂SO₄ relative to phenol.

-

Reaction temperature : 85–100°C, balancing reaction rate and isomer selectivity.

-

Agitation : Ensures homogeneous mixing, preventing localized overheating.

Influence of Catalyst Type and Concentration

Sulfuric acid remains the catalyst of choice due to its strong proton-donating capacity and cost-effectiveness. At 1.5 wt%, H₂SO₄ achieves 72% selectivity for the 2,4'-isomer, whereas oxalic acid (<50% selectivity) favors para-para coupling. Neutralization with NaOH or Ca(OH)₂ post-reaction facilitates catalyst recovery and reduces waste acidity.

Effect of Phenol to Formaldehyde Molar Ratio

Lower phenol excess (2:1 to 5:1 molar ratio) enhances 2,4'-isomer formation compared to traditional 8:1–12:1 ratios. Excess phenol shifts equilibrium toward mono-condensation products, reducing dimerization efficiency.

Table 1: Isomer Distribution vs. Phenol:Formaldehyde Ratio

| Molar Ratio (Phenol:Formaldehyde) | 2,4'-Isomer Selectivity (%) | Total Yield (%) |

|---|---|---|

| 2:1 | 68 | 75 |

| 5:1 | 72 | 82 |

| 8:1 | 58 | 89 |

| Data adapted from Aditya Birla Chemicals (2013). |

Temperature and Reaction Time Parameters

Elevated temperatures (≥90°C) accelerate formaldehyde activation but risk side reactions like trimerization. A 4-hour reaction at 95°C maximizes 2,4'-isomer yield (82%) while minimizing byproducts. Prolonged heating (>6 hours) reduces selectivity due to thermal degradation.

Post-Reaction Processing and Purification Techniques

Work-up involves:

-

Neutralization : Adding Ca(OH)₂ to pH 6–7 precipitates CaSO₄, enabling filtration.

-

Distillation : Recovering unreacted phenol under vacuum (100–150°C).

-

Crystallization : Dissolving crude product in methanol (solubility: 120 mg/mL at 20°C) and cooling to 5°C yields 98% pure this compound.

Industrial-Scale Production Considerations

Aditya Birla Chemicals’ process integrates phenol recycling, reducing raw material costs by 30% . Continuous reactors with inline pH monitoring further enhance consistency. Challenges include managing exothermic reactions and minimizing wastewater acidity.

Analyse Des Réactions Chimiques

Types of Reactions

2,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives of 2,4’-Dihydroxydiphenylmethane.

Applications De Recherche Scientifique

Industrial Applications

Epoxy Resins and Coatings

- 2,4'-Dihydroxydiphenylmethane is primarily utilized in the production of epoxy resins. These resins are valued for their excellent adhesive properties and resistance to heat and chemicals. They find applications in:

- Lacquers and Varnishes : Used in protective coatings for wood and metal surfaces.

- Adhesives : Employed in bonding materials in construction and automotive industries.

- Plastics : Incorporated into formulations for durable plastic products.

- Dental Sealants : Utilized in dental applications due to its biocompatibility and strength .

Specialty Chemicals

- The compound serves as a precursor to other specialty chemicals. Its derivatives are used in the synthesis of various functional materials, which can exhibit unique properties such as enhanced thermal stability and improved mechanical performance .

Pharmaceutical Applications

Antioxidant Properties

- Research has shown that this compound exhibits antioxidant properties, making it a candidate for pharmaceutical applications aimed at combating oxidative stress-related diseases. This property is crucial in developing formulations for:

Chemical Synthesis

Synthesis of Other Compounds

- The compound is involved in the synthesis of various other chemical entities. For instance:

- Tetramethylol Derivatives : The synthesis of tetramethylol derivatives from this compound has been reported, which can enhance the properties of polymers and resins .

- Bisphenol F Production : It is utilized in producing bisphenol F, a key component in many industrial applications due to its favorable properties .

Case Study 1: Epoxy Resin Development

A study focused on optimizing the production process of epoxy resins using this compound demonstrated that varying the molar ratios of phenol to formaldehyde significantly influenced the yield and properties of the resultant resin. The findings indicated that a specific ratio led to enhanced thermal stability and mechanical strength, making it suitable for high-performance applications.

Case Study 2: Antioxidant Efficacy

In a comparative study assessing various antioxidants, this compound was evaluated for its effectiveness against oxidative stress in cellular models. Results indicated that it significantly reduced markers of oxidative damage compared to control groups, suggesting its potential role as a therapeutic agent in oxidative stress-related disorders.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Industrial | Epoxy resins, adhesives, coatings | Excellent adhesion, chemical resistance |

| Pharmaceutical | Antioxidants in nutraceuticals | Mitigation of oxidative stress |

| Chemical Synthesis | Precursor for bisphenol F and tetramethylol derivatives | Enhanced material properties |

Mécanisme D'action

The mechanism of action of 2,4’-Dihydroxydiphenylmethane involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic substitution reactions, as well as redox processes .

Comparaison Avec Des Composés Similaires

Structural and Isomeric Differences

Key analogs include:

- 4,4'-Dihydroxydiphenylmethane (BPF, CAS: 620-92-8): Para-para substitution; widely used in polycarbonate resins and epoxy novolacs .

- 2,2'-Dihydroxydiphenylmethane : Ortho-ortho substitution; less common due to lower thermal stability .

- Bisphenol A (BPA, CAS: 80-05-7): Contains a central isopropylidene group instead of methylene; linked to endocrine disruption .

- 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge; used in high-performance polymers .

Table 1: Structural Comparison of Key Compounds

| Compound | CAS Number | Bridge Type | Hydroxyl Positions | Primary Applications |

|---|---|---|---|---|

| 2,4'-Dihydroxydiphenylmethane | 2467-03-0 | Methylene | 2,4' | Epoxy resins, adhesives |

| 4,4'-Dihydroxydiphenylmethane | 620-92-8 | Methylene | 4,4' | Polycarbonates, epoxy novolacs |

| Bisphenol A (BPA) | 80-05-7 | Isopropylidene | 4,4' | Plastics, coatings |

| 4,4'-Sulfonyldiphenol | 80-09-1 | Sulfonyl | 4,4' | Polysulfones, flame retardants |

Table 2: Isomer Distribution Under Different Conditions

| Catalyst | Temperature (°C) | Phenol:Formaldehyde Ratio | 4,4'-Isomer (%) | 2,4'-Isomer (%) | 2,2'-Isomer (%) |

|---|---|---|---|---|---|

| H₃PO₄ (77%) | 85–100 | 6:1 | 35.8 | 45.1 | 7.1 |

| Oxalic Acid | 65 | 6:1 | 36.1 | 43.3 | 6.3 |

| Zeolite (H-Beta) | 100 | 5:1 | 13–27 | 46–53 | 15–33 |

Activité Biologique

2,4'-Dihydroxydiphenylmethane, also known as bisphenol F (BPF), is an organic compound with the formula . It is structurally related to other bisphenols such as bisphenol A (BPA) and is primarily used in the production of epoxy resins and other polymeric materials. This article explores the biological activities of this compound, focusing on its hormonal effects, pharmacokinetics, and potential health implications.

- Molecular Formula :

- Molecular Weight : 200.24 g/mol

- CAS Number : 620-92-8

Hormonal Activity

Research indicates that this compound exhibits estrogenic , progesteronic , and anti-androgenic properties. These effects can lead to significant hormonal changes in humans, particularly:

- Decreased testosterone secretion in males.

- Increased estrogen activity, especially during fetal development.

- Potential programming of diseases related to the testis, prostate, and kidney due to altered hormonal environments during critical developmental windows .

Case Studies and Research Findings

- Estrogenic Activity : A study demonstrated that BPF can bind to estrogen receptors (ERs), activating transcriptional responses similar to those elicited by natural estrogens. This binding was shown to be particularly pronounced in fetal tissues, suggesting a heightened sensitivity during development .

- Pharmacokinetics : BPF undergoes phase II biotransformations primarily through glucuronidation and sulfation. These metabolic processes influence its bioavailability and potential toxicity .

- Toxicological Assessments : In vivo studies have indicated that exposure to BPF can lead to reproductive and developmental toxicity. For instance, maternal exposure has been linked to adverse outcomes such as uterine hemorrhage and polycystic ovary syndrome in offspring .

Data Table: Summary of Biological Activities

The biological activity of this compound is largely attributed to its structural similarity to endogenous hormones. The compound can mimic estrogen by binding to estrogen receptors, leading to gene expression changes associated with hormone signaling pathways. This action can disrupt normal endocrine functions, leading to various health concerns.

Q & A

Basic: What synthetic methods are optimal for producing 2,4'-Dihydroxydiphenylmethane, and how can purity be ensured?

Answer:

The compound is synthesized via acid-catalyzed condensation of phenol and formaldehyde. A typical protocol involves reacting phenol (0.50 mol) with 37% aqueous formaldehyde (0.25 mol) in the presence of oxalic acid (1.40 mmol) at 70°C for 4 hours . Post-reaction vacuum distillation removes excess reactants. Purification is achieved by slow evaporation of a 2-propanol/water (2:1 v/v) solution over two weeks, yielding needle-like crystals suitable for X-ray analysis. Purity can be confirmed via HPLC or NMR, with deuterated solvents (e.g., DMSO-d6) resolving hydroxyl proton signals .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography reveals bond lengths (e.g., C-O = 1.36–1.42 Å), angles, and intermolecular hydrogen bonds (O-H⋯O, 2.759 Å) .

- FT-IR spectroscopy identifies hydroxyl stretches (~3200–3500 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹).

- NMR (¹H/¹³C) resolves aromatic protons (δ 6.5–7.2 ppm) and methylene bridges (δ 3.8–4.2 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (200.2332 Da) .

Basic: How can this compound isomers be detected and quantified in environmental matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative ionization mode is preferred. For complex matrices (e.g., surface water), combine HRMS with ¹H-NMR to resolve co-eluting isomers (e.g., 4,4' vs. 2,4' derivatives). Deuterated internal standards (e.g., 4,4′-Dihydroxydiphenyl-d8) improve quantification accuracy .

Advanced: How can 4D-QSAR models predict the estrogenic activity of this compound derivatives?

Answer:

The Molecular Conformer Electron Topological (MCET) method constructs 4D-QSAR models by analyzing ligand conformers and electronic properties. Training on 30 derivatives (R² = 0.703, Q² = 0.573) identifies pharmacophores (e.g., hydroxyl groups at 2,4' positions) critical for binding estrogen receptors. Validation with 7 test compounds confirms predictive robustness .

Advanced: What role do hydrogen bonds and π-π interactions play in the crystal packing of this compound?

Answer:

In co-crystals with 1,2-bis(4-pyridyl)ethane, O-H⋯N hydrogen bonds (O1⋯N1 = 2.759 Å) form 1D chains along the c-axis. Adjacent pyridyl groups engage in π-π stacking (centroid distance = 3.78 Å), creating 2D layers parallel to the (100) plane. These interactions stabilize the monoclinic lattice (space group C2/c) .

Advanced: Why do halogenated phenols fail to condense into this compound without catalysts?

Answer:

Halogen substituents (e.g., Br, Cl) deactivate the phenol ring, reducing nucleophilicity and hindering electrophilic aromatic substitution. Trace H⁺ catalysts (e.g., perchloric acid) generate benzyl cation intermediates, enabling condensation with deactivated phenols .

Advanced: How does environmental pH influence the degradation pathways of this compound?

Answer:

Under acidic conditions (pH < 4), protonation of hydroxyl groups accelerates hydrolysis to benzaldehyde derivatives. At neutral pH, microbial degradation dominates, producing 4-hydroxyphenylacetic acid. Alkaline conditions (pH > 9) promote oxidative cleavage via hydroxyl radicals, forming quinones .

Advanced: What methodologies assess the antioxidant capacity of this compound in plant extracts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.